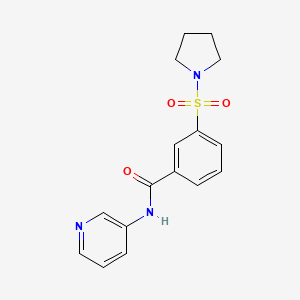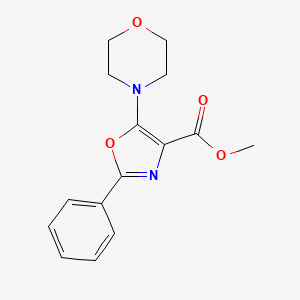
4-amino-1-(4-fluorophenyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-amino-1-(4-fluorophenyl)-2(1H)-pyridinone, also known as FPH1, is a small molecule inhibitor that has gained significant attention in the scientific community for its potential as a therapeutic agent. FPH1 is a potent inhibitor of the Hippo signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Pharmacological Applications
Selective Inhibition of Protein Kinases : Compounds with a pyridinone scaffold, similar to "4-amino-1-(4-fluorophenyl)-2(1H)-pyridinone," have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinases, crucial for proinflammatory cytokine release. These inhibitors, by preserving the 4-fluorophenyl ring's occupation in their structure, achieve higher binding selectivity and potency compared to reference compounds, illustrating the critical role of the fluorophenyl group in enhancing pharmacological activity (Scior et al., 2011).
Chemical Synthesis and Transformation
Synthesis of Key Intermediates : The fluorophenyl group, akin to the one in "4-amino-1-(4-fluorophenyl)-2(1H)-pyridinone," is instrumental in synthesizing key intermediates for various compounds. For example, 2-Fluoro-4-bromobiphenyl serves as a critical intermediate in manufacturing non-steroidal anti-inflammatory drugs, highlighting the importance of fluorinated intermediates in drug synthesis (Qiu et al., 2009).
Environmental Degradation
Degradation of Polyfluoroalkyl Chemicals : Studies on the environmental degradation of polyfluoroalkyl chemicals, which include fluorophenyl rings, emphasize the resilience and persistence of these compounds in the environment. The findings suggest the need for further research into the biodegradation and environmental fate of fluorinated chemicals, including those similar to "4-amino-1-(4-fluorophenyl)-2(1H)-pyridinone" (Liu & Mejia Avendaño, 2013).
properties
IUPAC Name |
4-amino-1-(4-fluorophenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c12-8-1-3-10(4-2-8)14-6-5-9(13)7-11(14)15/h1-7H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEONMVQAXYZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=CC2=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(4-fluorophenyl)-2(1H)-pyridinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-1,9-dioxaspiro[5.5]undec-4-yl-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5503464.png)
![2-{[(2-nitrophenyl)sulfonyl]amino}ethyl butylcarbamate](/img/structure/B5503470.png)



![7-[(3-fluoro-6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5503515.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B5503531.png)

![7-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B5503549.png)
![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 3-nitrobenzoate](/img/structure/B5503572.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)